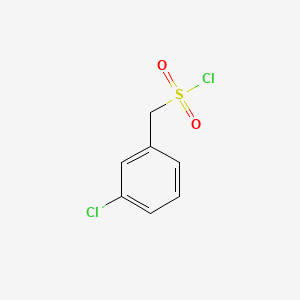

(3-Chlorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3-chlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTGNVLBPVVMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374037 | |

| Record name | (3-chlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24974-73-0 | |

| Record name | 3-Chlorobenzylsulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-chlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chlorophenyl)methanesulfonyl chloride CAS number and molecular structure

An In-depth Technical Guide to (3-Chlorophenyl)methanesulfonyl chloride

Abstract

This compound is a pivotal reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its unique structural features—a reactive sulfonyl chloride moiety attached to a substituted benzyl group—make it a versatile building block for introducing the sulfonamide functional group, a well-established pharmacophore. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, molecular structure, synthesis, reactivity, and applications. Authored from the perspective of an application scientist, this document emphasizes the causality behind experimental choices, provides validated protocols, and offers insights into its practical use for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organosulfur compound valued for its role as a precursor in the synthesis of complex organic molecules.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

Core Identification

Precise identification is critical for regulatory compliance, procurement, and scientific accuracy. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Compound Name | This compound | [2][3][4] |

| CAS Number | 24974-73-0 | [2][3][4] |

| Molecular Formula | C₇H₆Cl₂O₂S | [2] |

| Molecular Weight | 225.09 g/mol | [2][3] |

| Purity (Typical) | ≥95% | [3][4] |

| SMILES | O=S(CC1=CC=CC(Cl)=C1)(Cl)=O | [5] |

Molecular Structure Analysis

The structure of this compound features a benzyl group substituted with a chlorine atom at the meta-position of the phenyl ring. This aromatic core is attached to a methanesulfonyl chloride functional group (-CH₂SO₂Cl). The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack, which is the basis of its synthetic utility.[6][7] The chlorine atom on the phenyl ring modulates the electronic properties and lipophilicity of the molecule and its subsequent derivatives, a feature often exploited in drug design to fine-tune pharmacokinetic and pharmacodynamic profiles.

Figure 1: 2D structure of this compound (CAS 24974-73-0).

Synthesis and Mechanistic Considerations

While specific, detailed preparations of this compound are proprietary or found in specialized literature, its synthesis generally follows established methods for preparing sulfonyl chlorides. A common and logical route involves the oxidative chlorination of a corresponding thiol or disulfide precursor.

General Synthetic Pathway

The most field-proven method for synthesizing sulfonyl chlorides involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene.[8] For compounds like the topic of this guide, the synthesis would likely start from (3-chlorophenyl)methanesulfonic acid.

Caption: Generalized synthesis of this compound.

Protocol: Synthesis from Methanesulfonic Acid Precursor

This protocol is a representative, generalized procedure based on well-established methods for converting sulfonic acids to sulfonyl chlorides.[9][10]

Objective: To synthesize this compound from (3-chlorophenyl)methanesulfonic acid.

Materials:

-

(3-chlorophenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (filled with CaCl₂ or Drierite). The entire apparatus must be flame-dried or oven-dried to exclude moisture, as sulfonyl chlorides and thionyl chloride are highly moisture-sensitive.[11]

-

Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with (3-chlorophenyl)methanesulfonic acid (1.0 eq) and anhydrous solvent (e.g., toluene, approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Scientist's Note: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent. This accelerates the conversion.

-

-

Reagent Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the stirred suspension via an addition funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Expertise Note: It is crucial to use a trap (e.g., a base trap with NaOH solution) to neutralize the toxic HCl and SO₂ gases evolved during the reaction and evaporation.

-

-

Purification: The crude product, a dark oil or solid, can be purified by vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) to yield the final product.

Reactivity and Key Applications in Drug Development

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[6][12]

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The sulfonamide group is a bioisostere of the amide bond, but with distinct properties: it is generally more stable to hydrolysis and possesses an additional hydrogen bond acceptor.[7] This makes it a highly desirable functional group in drug candidates. The reaction of this compound with an amine is the most direct route to incorporating this moiety.[12][13]

The reaction proceeds via nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride.[12] A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.[8]

Caption: Workflow for the synthesis of sulfonamides from this compound.

Experimental Protocol: Synthesis of a Model Sulfonamide

Objective: To synthesize N-benzyl-(3-chlorophenyl)methanesulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) as solvent

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C.

-

Trustworthiness Note: Maintaining a low temperature controls the exothermic reaction. The excess base ensures complete scavenging of the HCl byproduct, driving the reaction to completion.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid is typically purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure N-benzyl-(3-chlorophenyl)methanesulfonamide.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.[1][14]

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[1][14] It is also harmful if swallowed, inhaled, or in contact with skin.[1][14] Upon contact with water or moisture, it can decompose to release toxic hydrogen chloride gas.[11][14]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15][16]

-

Handling: Avoid breathing dust or vapors.[14] Ensure adequate ventilation.[16] It is stable under normal temperatures and pressures but is incompatible with strong bases and oxidizing agents.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen) is recommended.[5]

Conclusion

This compound, identified by CAS number 24974-73-0, is a highly valuable and reactive intermediate in organic synthesis. Its utility is centered on its ability to efficiently form sulfonamides, a critical functional group in a vast number of pharmaceuticals. Understanding its structure, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage this potent building block in the creation of novel chemical entities.

References

-

Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. [Link]

-

This compound Safety Data Sheet. (2011). Georganics. [Link]

-

This compound - High purity. Georganics. [Link]

-

CAS#:24974-73-0 | (3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE. Chemsrc. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Scilit. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. [Link]

-

Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

-

Methanesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

Methanesulfonyl chloride. ChemBK. [Link]

-

Methanesulfonyl chloride. Wikipedia. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CAS#:24974-73-0 | (3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE | Chemsrc [chemsrc.com]

- 5. 24974-73-0|this compound|BLD Pharm [bldpharm.com]

- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chembk.com [chembk.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. georganics.sk [georganics.sk]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Spectroscopic Characterization of (3-Chlorophenyl)methanesulfonyl Chloride: A Technical Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of (3-Chlorophenyl)methanesulfonyl chloride (CAS 24974-73-0). In the absence of publicly available experimental spectra, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental principles of spectroscopy and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound. Detailed, field-proven protocols for acquiring experimental data are also provided to facilitate laboratory work.

Introduction

This compound is a sulfonyl chloride derivative containing a meta-substituted chlorophenyl group. Sulfonyl chlorides are a pivotal class of organic compounds, widely utilized as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the biological or material properties of the final products.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about molecular structure. This guide will delve into the expected spectroscopic signatures of this compound across four key analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound, with the systematic numbering used for NMR assignments, is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts are influenced by the electronic effects of the chloro and methanesulfonyl chloride substituents.[1]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-4, H-5, H-6 | 7.3 - 7.6 | Multiplet (m) | ortho: 7-10 Hz, meta: 2-3 Hz |

| H-7 (CH₂) | ~4.8 | Singlet (s) | N/A |

Interpretation: The aromatic protons (H-2, H-4, H-5, H-6) are expected to appear as a complex multiplet in the region of 7.3-7.6 ppm. The electron-withdrawing nature of the chlorine atom and the sulfonyl chloride group will deshield these protons, shifting them downfield from the typical benzene signal at 7.3 ppm.[2] The methylene protons (H-7) are adjacent to the strongly electron-withdrawing sulfonyl chloride group, which will cause a significant downfield shift to approximately 4.8 ppm. Since there are no adjacent protons, this signal is predicted to be a singlet.

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate between 110-160 ppm.[1]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-7 (CH₂) | 55 - 60 |

| C-2, C-4, C-5, C-6 | 125 - 135 |

| C-1, C-3 | 135 - 140 |

Interpretation: The methylene carbon (C-7) is expected around 55-60 ppm due to the deshielding effect of the adjacent sulfonyl chloride group. The aromatic carbons will appear in the typical range of 125-140 ppm. The carbons directly attached to the electron-withdrawing chloro (C-3) and methanesulfonyl (C-1) groups are expected to be the most downfield.[3] Due to the meta-substitution pattern, all six aromatic carbons are chemically non-equivalent, and thus six distinct signals are expected in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (CH₂) | 3000 - 2850 | Medium |

| S=O asymmetric stretch | 1385 - 1345 | Strong |

| S=O symmetric stretch | 1190 - 1160 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

| S-Cl stretch | ~375 | Strong |

Interpretation: The most characteristic peaks in the IR spectrum will be the strong absorptions from the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1385-1345 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[4] The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Cl and S-Cl stretching vibrations will be observed in the fingerprint region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Predicted Identity | Notes |

| 224/226/228 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 125/127 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical. |

| 90 | [C₇H₆]⁺ | Tropylium ion or related isomer. |

Interpretation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 224, with accompanying isotope peaks at m/z 226 and 228 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). A prominent fragmentation pathway is the loss of the sulfonyl chloride radical (•SO₂Cl) to give the 3-chlorobenzyl cation at m/z 125/127. Further fragmentation could lead to the formation of a tropylium-like ion at m/z 90.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.[6]

-

¹H NMR Acquisition: Use a standard single-pulse experiment. A 45° pulse angle with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds is recommended for routine spectra.[6] Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).[7] A spectral width of 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are typical starting parameters. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Processing: Process the acquired free induction decays (FIDs) by applying an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) followed by Fourier transformation. Perform phase and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

IR Data Acquisition (Thin Film Method)

Detailed Steps:

-

Sample Preparation: If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane. Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the air (and any CO₂ and water vapor present).

-

Sample Spectrum: Place the salt plate with the sample film into the sample holder in the spectrometer.

-

Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the salt plates with an appropriate dry solvent to prevent cross-contamination.

Mass Spectrometry Data Acquisition (GC-MS)

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

-

Instrument Setup: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5 or equivalent). Set the injector temperature to 250 °C and the transfer line to the mass spectrometer to 280 °C.

-

GC Method: Program the oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This will separate the sample from the solvent and any impurities.

-

MS Acquisition: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The resulting total ion chromatogram (TIC) will show peaks for the eluting compounds. The mass spectrum of the peak corresponding to this compound can then be extracted and analyzed.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, based on established spectroscopic principles and data from analogous compounds. The provided interpretations and standardized experimental protocols offer a valuable resource for researchers working with this compound, enabling its unambiguous identification and characterization. While predicted data serves as a strong guideline, it is always recommended to acquire experimental data for full confirmation of the structure.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(8), 1983-1987. [Link]

-

American Chemical Society. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In ACS Style Guide. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Sample preparation GC-MS [scioninstruments.com]

Starting materials for the synthesis of (3-Chlorophenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Synthesis of (3-Chlorophenyl)methanesulfonyl Chloride

Executive Summary

This compound is a key bifunctional molecule widely utilized as an intermediate in the synthesis of complex organic compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring both an aryl chloride and a reactive sulfonyl chloride group, allows for sequential and diverse chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways for preparing this compound, designed for researchers and process chemists. We will explore two principal strategies: the direct oxidative chlorination of (3-chlorophenyl)methanethiol and a more foundational multi-step synthesis originating from 3-chlorotoluene. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind procedural choices to ensure both safety and high yield.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No: 24974-73-0) is a crystalline solid that serves as a crucial building block in organic synthesis.[1][2] The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles—such as amines, alcohols, and thiols—to form stable sulfonamides, sulfonates, and thioesters, respectively. The presence of the chlorine atom on the phenyl ring provides an additional site for modification, typically through metal-catalyzed cross-coupling reactions.

Compound Profile:

-

Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[1][6]

The selection of a synthetic route is primarily dictated by the availability and cost of the starting materials, desired scale, and process safety considerations. This guide will detail the most common and practical approaches.

Strategy 1: Direct Oxidative Chlorination of (3-Chlorophenyl)methanethiol

The most direct and atom-economical approach to this compound is the oxidative chlorination of its corresponding thiol, (3-chlorophenyl)methanethiol. This method is preferred when the thiol precursor is readily available commercially or can be synthesized efficiently.

Starting Material Profile: (3-Chlorophenyl)methanethiol

-

Molecular Weight: 158.65 g/mol [9]

-

Appearance: Liquid

-

Key Insight: Thiols (mercaptans) are readily oxidized. The challenge lies in controlling the oxidation to achieve the sulfonyl chloride state without significant byproduct formation. Various modern oxidative systems have been developed to achieve this transformation cleanly and efficiently.[10][11][12]

Core Mechanism: Thiol to Sulfonyl Chloride

The conversion involves a multi-step oxidation process. The thiol is first oxidized to a disulfide intermediate. Subsequent cleavage of the S-S bond and further oxidation in the presence of a chloride source generates the sulfonyl chloride. Modern methods often achieve this in a single pot.[11]

Experimental Protocols for Oxidative Chlorination

Hydrogen peroxide is a green and powerful oxidant. Its activity and selectivity can be tuned by using co-reagents like zirconium tetrachloride or thionyl chloride.[10][11][12]

Methodology (H₂O₂/ZrCl₄ System): [10][12]

-

To a stirred solution of (3-chlorophenyl)methanethiol (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Zirconium tetrachloride (ZrCl₄, 1 mmol).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (H₂O₂, 3 mmol) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by silica gel chromatography or recrystallization.

Causality & Expertise:

-

Why ZrCl₄? Zirconium tetrachloride acts as a Lewis acid catalyst, activating the thiol and facilitating the oxidative process with hydrogen peroxide.[10]

-

Stoichiometry: An excess of H₂O₂ is required to ensure complete oxidation from the thiol (-SH) to the sulfonyl chloride (+5 oxidation state for sulfur).

-

Trustworthiness: This method avoids the use of harsh and toxic reagents like gaseous chlorine, offering excellent yields and short reaction times under mild conditions.[10]

NCS is a convenient and solid source of electrophilic chlorine, making it an excellent reagent for oxidative chlorination in the presence of water.[12][13]

Methodology:

-

Dissolve (3-chlorophenyl)methanethiol (1 mmol) in a mixture of acetonitrile and water.

-

Add N-Chlorosuccinimide (NCS) and a chloride source like tetrabutylammonium chloride in portions while stirring at room temperature.[12]

-

Monitor the reaction by TLC until the starting thiol is consumed.

-

Perform an aqueous workup similar to Protocol 1A to isolate the product.

Causality & Expertise:

-

NCS provides the necessary "Cl+" for the chlorination step, while water participates in the oxidation. This system is effective for a wide range of thiols.[12][13]

Data Summary: Oxidative Chlorination Methods

| Method | Oxidant System | Typical Yield | Reaction Time | Conditions | Reference |

| 1A | H₂O₂ / ZrCl₄ | >90% | < 15 min | Room Temp | [10][12] |

| 1B | H₂O₂ / SOCl₂ | >90% | < 5 min | Room Temp | [11][12] |

| 1C | NCS / H₂O | Good | Variable | Room Temp | [12][13] |

Strategy 2: Multi-step Synthesis from 3-Chlorotoluene

Starting Material Profile: 3-Chlorotoluene

-

Molecular Formula: C₇H₇Cl[14]

-

Molecular Weight: 126.58 g/mol [14]

-

Key Insight: 3-Chlorotoluene is an important organic intermediate widely used in the synthesis of pharmaceuticals and pesticides.[14] Its methyl group can be selectively functionalized via free-radical pathways.

Synthetic Workflow Overview

The synthesis involves three key transformations: benzylic chlorination, conversion to the thiol, and final oxidation.

Caption: Multi-step synthesis from 3-Chlorotoluene.

Step 2.1: Free-Radical Benzylic Chlorination

Objective: To selectively chlorinate the methyl group of 3-chlorotoluene to form 3-chlorobenzyl chloride.

Core Mechanism: This reaction proceeds via a free-radical chain mechanism. An initiator (e.g., light or a chemical initiator) generates radicals that abstract a hydrogen atom from the benzylic position, which is resonance-stabilized. The resulting benzyl radical then reacts with a chlorine source.

Methodology (SO₂Cl₂/DBPO System): [17]

-

Charge a reaction vessel with 3-chlorotoluene (1 mol) and carbon tetrachloride (as solvent).

-

Add sulfuryl chloride (SO₂Cl₂, 1 mol) and a catalytic amount of dibenzoyl peroxide (DBPO, ~0.01 mol).

-

Heat the mixture to reflux (approx. 77°C) and maintain for 3-4 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be initiated by UV light as an alternative to a chemical initiator.[17]

-

Monitor the reaction by Gas Chromatography (GC) to follow the conversion of the starting material and minimize the formation of the dichlorinated byproduct.

-

After cooling, carefully wash the reaction mixture with water and then a dilute sodium bicarbonate solution to remove acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation. The resulting crude 3-chlorobenzyl chloride can often be used directly in the next step or purified by vacuum distillation.

Causality & Expertise:

-

Why Radical Conditions? Free-radical conditions (heat, light, or radical initiators) are essential to favor side-chain halogenation over electrophilic aromatic substitution on the phenyl ring.[17]

-

Why SO₂Cl₂? Sulfuryl chloride is a convenient liquid source of chlorine radicals and is often easier to handle than gaseous chlorine, especially on a lab scale.[17]

-

Trustworthiness: Controlling the stoichiometry of the chlorinating agent is critical. Over-chlorination leads to the formation of (3-chlorophenyl)dichloromethane, which can be difficult to separate.

Step 2.2: Synthesis of the Thiol Intermediate

Objective: To convert the lachrymatory and reactive benzyl chloride into the more stable (3-chlorophenyl)methanethiol.

Core Mechanism: This is a nucleophilic substitution (Sₙ2) reaction where the benzyl chloride is treated with a sulfur nucleophile.

Methodology (Thiourea Route):

-

Dissolve thiourea (1.1 mol) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the crude 3-chlorobenzyl chloride (1 mol) to the solution and heat the mixture to reflux for 2-3 hours. An intermediate isothiouronium salt will precipitate.

-

After cooling, add a solution of sodium hydroxide (2.5 mol) in water to the reaction mixture.

-

Heat the mixture to reflux for another 2 hours to hydrolyze the salt to the thiol.

-

Cool the reaction, dilute with water, and acidify with hydrochloric acid to a pH of ~1.

-

Extract the thiol product with diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol.

Causality & Expertise:

-

Why the Thiourea Route? Using thiourea is a classic and reliable method. It forms a stable, easy-to-handle crystalline intermediate (the isothiouronium salt) and avoids the common side reaction of sulfide formation that can occur when using sodium hydrosulfide (NaSH).

Step 2.3: Final Oxidative Chlorination

The thiol synthesized in Step 2.2 is the direct precursor for the final product. It can be converted to this compound using the oxidative chlorination methods detailed in Strategy 1 (Protocols 1A or 1B) .

Conclusion and Recommendations

The synthesis of this compound can be approached from two primary starting materials, each with distinct advantages.

-

The Direct Route from (3-chlorophenyl)methanethiol is highly efficient, involving a single, high-yielding oxidative chlorination step. This is the preferred method for laboratory-scale synthesis or when the thiol is commercially accessible at a reasonable cost. Modern oxidation systems using H₂O₂ are particularly attractive due to their mild conditions and environmentally benign nature.[10][11]

-

The Multi-step Route from 3-Chlorotoluene is a robust and economically viable strategy for large-scale production. It begins with an inexpensive and abundant feedstock and proceeds through well-established industrial reactions. Careful control of the initial free-radical chlorination is paramount to maximizing the yield and purity of the final product.

The choice between these pathways ultimately depends on a strategic assessment of scale, cost, material availability, and process safety infrastructure.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. Available at: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available at: [Link]

-

Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In Situ Preparation of Sulfonyl Chlorides from Thiols by Oxidation with N-Chlorosuccinimide (NCS), Tetrabutylammonium Chloride, and Water and Subsequent One-Pot Conversion to Sulfonamides and Sulfonyl Azides. Synlett, 2011(16), 2315-2320. Available at: [Link]

-

Gooßen, L. J., & Paß, M. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12), 1969-1976. Available at: [Link]

- Bennett, C. F., & Goheen, D. W. (1965). U.S. Patent No. 3,226,433. Washington, DC: U.S. Patent and Trademark Office.

-

Georganics. This compound Safety Data Sheet. Available at: [Link]

-

Georganics. (3-Chlorophenyl)methanethiol. CAS No. 25697-57-8. Available at: [Link]

-

Georganics. This compound. CAS No. 24974-73-0. Available at: [Link]

-

Douglass, I. B., & Farah, B. S. (1963). Methanesulfinyl Chloride. Organic Syntheses, 43, 62. Available at: [Link]

-

van Leusen, A. M., & Strating, J. (1977). Methanesulfonyl Cyanide. Organic Syntheses, 57, 95. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

Watson International Ltd. m-Chlorotoluene/3-Chlorotoluene. CAS No. 108-41-8. Available at: [Link]

- Phillips Petroleum Company. (2000). WO Patent No. 2000/034235A1.

- Hoechst Aktiengesellschaft. (1993). EP Patent No. 0537540A1.

-

Huyser, E. S. (1970). Reactions of the free toluene-p-sulphonyl radical. Part I. Diagnostic reactions of free radicals. Journal of the Chemical Society C: Organic, 2501. Available at: [Link]

-

Loba Chemie. 3-CHLOROTOLUENE. CAS No. 108-41-8. Available at: [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 24974-73-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H6Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. georganics.sk [georganics.sk]

- 7. (3-Chlorophenyl)methanethiol | 25697-57-8 [sigmaaldrich.com]

- 8. (3-chlorophenyl)methanethiol [chemicalbook.com]

- 9. (3-Chlorophenyl)methanethiol - High purity | EN [georganics.sk]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. watson-int.com [watson-int.com]

- 15. 108-41-8 CAS | 3-CHLOROTOLUENE | Aryl Halides | Article No. 2773B [lobachemie.com]

- 16. Page loading... [wap.guidechem.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Safe Handling of (3-Chlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

(3-Chlorophenyl)methanesulfonyl chloride is a valuable sulfonylating agent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds. However, its utility is matched by its significant hazardous properties, including high corrosivity and reactivity. This guide provides a comprehensive overview of its safety, handling, and emergency management protocols, grounded in established scientific safety principles, to ensure its responsible use in a laboratory setting.

Compound Identification and Physical Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

Table 1: Physical & Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24974-73-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][4] |

| Molecular Weight | 225.09 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 71 - 73 °C | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Its primary dangers stem from its corrosive nature and its reactivity, particularly with moisture. All personnel must be intimately familiar with its GHS classification before handling.

Table 2: GHS Hazard Summary

| Category | GHS Pictograms | Signal Word | Hazard (H) Statements & Risk Phrases (R) |

| Health Hazards |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[1][2] H302: Harmful if swallowed.[1][2] H312: Harmful in contact with skin.[1][2] H332: Harmful if inhaled.[1][2] R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[1] R34: Causes burns.[1] |

| Key Precautionary (P) Statements | - | - | P261: Avoid breathing dust.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P310: Immediately call a POISON CENTER or doctor/physician. |

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures.

Figure 1: Hierarchy of Hazard Controls. This model prioritizes controls from most to least effective.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is a certified chemical fume hood.[1] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route. Additionally, a safety shower and eyewash station must be immediately accessible in any area where the compound is handled.[1]

Administrative Controls: Standardizing Safe Practices

All work must be governed by a detailed Standard Operating Procedure (SOP) that has been reviewed and approved by the institution's safety officer. This SOP should explicitly cover all aspects of handling, storage, emergency response, and disposal. Only personnel who have received specific training on the hazards and handling procedures for this compound should be authorized to work with it.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be worn at all times when handling this compound, even within a fume hood.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Safety goggles and a full-face shield | Protects against dust particles and potential splashes. A face shield is critical to protect the entire face from severe burns.[6][7][8] |

| Skin/Body | Chemical-resistant lab coat or apron | A fully buttoned lab coat provides a barrier against accidental contact. For larger quantities, a chemical-resistant apron is advised.[6] |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Gloves are essential to prevent severe skin burns.[1] They must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[7] |

| Respiratory | NIOSH-approved respirator (if needed) | While a fume hood is the primary control, a respirator with appropriate cartridges should be used if there is a risk of exceeding exposure limits or during a large spill cleanup.[1][8][9] |

Protocols for Laboratory Handling and Storage

Safe Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Confirm the location of the nearest safety shower, eyewash, and spill kit.

-

Donning PPE: Put on all required PPE as specified in Table 3.

-

Dispensing: Conduct all manipulations, including weighing and transfers, inside the fume hood.[1] Use tools (spatulas, etc.) that will not generate excessive dust.

-

Reaction Setup: If the compound is moisture-sensitive, consider using techniques to maintain a dry, inert atmosphere, such as a nitrogen blanket.[10]

-

Post-Handling: Tightly seal the container immediately after use.

-

Decontamination: Clean all equipment and the work surface thoroughly.

-

Doffing PPE: Remove PPE carefully, avoiding self-contamination, and dispose of gloves and any other contaminated disposable items as hazardous waste.

-

Hygiene: Wash hands and arms thoroughly with soap and water after completing the work.[1]

Storage Protocol

The key to safe storage is mitigating the compound's moisture sensitivity and corrosivity.

-

Location: Store in a dedicated, clearly labeled corrosives cabinet in a cool, dry, and well-ventilated area.[1]

-

Container: Keep the container tightly closed to prevent moisture ingress.[1]

-

Atmosphere: Due to its moisture-sensitive nature, storing the container inside a desiccator or under an inert atmosphere can prolong its stability.[11][12]

-

Segregation: Store away from incompatible materials, especially strong bases, strong oxidizing agents, and water sources.[1]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

First Aid Measures for Exposure

Immediate action is paramount. Call for emergency medical assistance for any significant exposure. [6][13]

-

Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: This constitutes a chemical burn. Immediately brush off any dry powder, then flush the affected area with copious amounts of cool running water for at least 20 minutes while removing contaminated clothing.[1][13][14][15] Do not apply any creams or ointments.[13] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 20 minutes, holding the eyelids open to ensure complete irrigation.[1][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release (Spill) Protocol

The response to a spill depends on its scale. For any large or unmanageable spill, evacuate the area and call emergency services.[6][16]

Figure 2: Workflow for responding to a spill of this compound.

Step-by-Step Minor Spill Cleanup:

-

Alert & Secure: Alert personnel in the immediate area and restrict access.[17] Ensure the fume hood is operational to manage dust/vapors.

-

PPE: Don the appropriate PPE, including respiratory protection if necessary.

-

Containment: Prevent the spread of the solid powder.[6]

-

Cleanup: Carefully sweep the solid material into a designated, labeled container for hazardous waste.[17] Use an inert absorbent material like dry sand or vermiculite. Crucially, do not use water or combustible materials like paper towels for the initial cleanup. [18]

-

Final Decontamination: After the bulk material is removed, the area can be decontaminated.[16]

-

Disposal: All cleanup materials must be collected, sealed in a properly labeled hazardous waste container, and disposed of through your institution's environmental health and safety office.[19]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Media: DO NOT USE WATER. The compound can react with water, potentially exacerbating the situation and releasing toxic hydrogen chloride gas.[18] Water spray should only be used to cool fire-exposed containers from a safe distance.[18]

-

Hazardous Combustion Products: Fires involving this compound will produce highly toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen chloride gas.[1]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

Chemical Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions (cool, dry).[1]

-

Reactivity: It is moisture-sensitive. Contact with water or moist air can lead to decomposition, releasing hydrogen chloride gas.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.[1]

-

Hazardous Decomposition: Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[1][20]

Toxicological and Ecological Profile

-

Toxicology: The toxicological properties have not been fully investigated.[1] It is known to be harmful if inhaled, swallowed, or absorbed through the skin, and it causes severe chemical burns upon contact.[1] It is not classified as a carcinogen by major regulatory agencies.[1]

-

Ecotoxicity: Data on environmental impact is limited. However, due to its hazardous nature, it should not be allowed to enter drains or the environment.[1]

Disposal and Transportation

Waste Disposal

All waste containing this compound, including empty containers and cleanup materials, must be treated as hazardous waste.[19] It should be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[21] For small amounts of uncontaminated material, neutralization by trained personnel in a controlled environment (e.g., slow addition to a stirred, cooled basic solution like sodium bicarbonate) may be an option, but this must be done in strict accordance with institutional safety protocols.[21]

Transportation

This material is regulated for transport.

Table 4: Transportation Details

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| IATA / IMDG / ADR | UN3261 | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | 8 | II |

Source(s):[1][2][22][23][24][25][26]

References

-

First Aid for Chemical Burns. (n.d.). CommonSpirit Health. Retrieved from [Link]

-

Chemical Burns First Aid. (n.d.). St John Ambulance. Retrieved from [Link]

-

Chemical burns — first aid and treatment. (n.d.). healthdirect. Retrieved from [Link]

-

Acid and chemical burns. (n.d.). NHS. Retrieved from [Link]

-

First Aid for Chemical Burns. (n.d.). St. Vincent's Medical Center. Retrieved from [Link]

-

Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved from [Link]

-

This compound Safety Data Sheet. (2011). Georganics. Retrieved from [Link]

-

This compound. (n.d.). Georganics. Retrieved from [Link]

-

SULPHURYL CHLORIDE Safety Data Sheet. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]

-

Water Sensitive Chemicals. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved from [Link]

-

Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

-

Emergency Procedure Guide - Corrosive Liquids. (n.d.). Retrieved from [Link]

-

UN 3261: Corrosive solid, acidic, organic, n.o.s. - Substance information. (n.d.). HazMat Tool. Retrieved from [Link]

-

CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. - ADR Information. (n.d.). NextSDS. Retrieved from [Link]

-

Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

-

Properly Storing Hazardous Chemicals in Your Facility. (2024). Alltracon. Retrieved from [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved from [Link]

-

Corrosive Shipping Descriptions. (2025). ICC Compliance Center. Retrieved from [Link]

-

UN 3261, CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (n.d.). ADR Tool. Retrieved from [Link]

-

Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

-

Keeping moisture-sensitive chemicals dry. (2010). Physics Forums. Retrieved from [Link]

-

A Practical Guide to MSL: Handling and Storing Sensitive Components. (n.d.). Retrieved from [Link]

-

(3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE. (n.d.). Chemsrc. Retrieved from [Link]

-

Methanesulfinyl Chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Retrieved from [Link]

-

(4-Chlorophenyl)methanesulfonyl chloride Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]

-

5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]

-

Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

Recommended PPE to handle chemicals. (n.d.). BESA. Retrieved from [Link]

-

methanesulfonyl cyanide. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. georganics.sk [georganics.sk]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. CAS#:24974-73-0 | (3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE | Chemsrc [chemsrc.com]

- 6. cws.auburn.edu [cws.auburn.edu]

- 7. file.ambeed.com [file.ambeed.com]

- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 9. hazmatschool.com [hazmatschool.com]

- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. physicsforums.com [physicsforums.com]

- 13. Acid and chemical burns - NHS [nhs.uk]

- 14. Chemical Burns First Aid | St John Ambulance [sja.org.uk]

- 15. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]

- 16. umanitoba.ca [umanitoba.ca]

- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 18. nj.gov [nj.gov]

- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 20. biosynth.com [biosynth.com]

- 21. benchchem.com [benchchem.com]

- 22. hazmattool.com [hazmattool.com]

- 23. nextsds.com [nextsds.com]

- 24. thecompliancecenter.com [thecompliancecenter.com]

- 25. adr-tool.com [adr-tool.com]

- 26. UN/NA 3261 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Chemical reactivity of the sulfonyl chloride group in (3-Chlorophenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Chemical Reactivity of (3-Chlorophenyl)methanesulfonyl Chloride

Introduction: A Versatile Synthon in Modern Chemistry

This compound is a bifunctional organosulfur compound that has garnered significant interest among researchers in organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a reactive sulfonyl chloride group attached to a benzylic carbon, which in turn bears a 3-chlorophenyl ring, offers a unique combination of reactivity and structural complexity. The sulfonyl chloride moiety serves as a highly efficient electrophilic center, enabling the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[4] Concurrently, the 3-chlorophenyl group provides a site for further functionalization and modulates the molecule's overall electronic properties and lipophilicity, attributes that are critically important in the design of bioactive molecules.[5][6]

This guide provides a detailed exploration of the chemical reactivity inherent to the sulfonyl chloride group of this compound. We will dissect the core reaction mechanisms, provide field-proven experimental protocols, and discuss the causal factors influencing reaction outcomes. This document is intended for scientists and professionals who seek to leverage the synthetic potential of this valuable chemical building block.

Core Reactivity: The Electrophilic Sulfur Center

The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The two highly electronegative oxygen atoms and the chlorine atom withdraw electron density from the sulfur, rendering it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating substitution reactions.

The general mechanism for these transformations is a bimolecular nucleophilic substitution (S_N2-type) reaction at the sulfur center.[7] An incoming nucleophile attacks the sulfur atom, proceeding through a trigonal bipyramidal transition state, which results in the displacement of the chloride ion.[8]

A critical consideration for this specific molecule is the benzylic nature of the carbon atom attached to the sulfonyl group. While the primary reactions occur at the sulfur, the resonance-stabilized nature of a potential benzylic carbocation means that S_N1-type reactions at the carbon are a theoretical possibility under certain solvolytic conditions.[7] However, for most synthetically useful transformations involving common nucleophiles, reaction at the sulfonyl center is overwhelmingly favored.

Key Transformations of the Sulfonyl Chloride Group

Sulfonamide Formation: A Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines is one of its most important applications, yielding N-substituted sulfonamides.[9] Sulfonamides are a privileged scaffold in medicinal chemistry, found in drugs ranging from antibiotics to diuretics.[6][10]

The reaction proceeds readily, typically in the presence of a base such as pyridine or triethylamine. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product, and it can also act as a catalyst.[9]

Causality in Experimental Design:

-

Choice of Base: Pyridine can act as a nucleophilic catalyst, forming a reactive pyridinium-sulfonyl intermediate, which is then attacked by the amine. Non-nucleophilic bases like triethylamine or diisopropylethylamine (DIPEA) are used when this catalytic pathway is undesirable or when the amine is particularly hindered.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent competitive hydrolysis of the sulfonyl chloride.

-

Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.

This protocol details a representative procedure for sulfonamide synthesis.

-

Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M relative to the sulfonyl chloride).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-(3-chlorophenyl)methanesulfonamide.[11]

Sulfonate Ester Formation: Activating Alcohols

Reacting this compound with an alcohol in the presence of a base converts the alcohol's hydroxyl group into a methanesulfonate (mesylate) ester.[10] This transformation is synthetically powerful because the resulting sulfonate group is an excellent leaving group, far superior to the original hydroxyl group.[12] This "activation" of the alcohol allows it to readily participate in subsequent nucleophilic substitution or elimination reactions.[13]

The mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile.[12] The choice of base and reaction conditions follows similar logic.

| Nucleophile | Product Class | Typical Base | Key Application |

| Primary/Secondary Amine | Sulfonamide | Pyridine, Triethylamine | Medicinal Chemistry Scaffolds[9] |

| Alcohol | Sulfonate Ester | Pyridine, Triethylamine | Conversion of -OH to a good leaving group |

| Water | Sulfonic Acid | (Often uncatalyzed) | Undesired side reaction (hydrolysis)[14][15] |

Hydrolysis: A Competing Reaction Pathway

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[15][16] While this reaction can be performed intentionally using aqueous base, it is more often an undesirable side reaction during the synthesis of sulfonamides or sulfonate esters.[15] The rate of hydrolysis is influenced by temperature, pH, and the solvent system.[8][14][16] For this reason, reactions involving this compound are typically conducted under anhydrous conditions to maximize the yield of the desired product.[17]

Reduction of the Sulfonyl Chloride

The sulfonyl chloride group can be reduced to several other sulfur-containing functional groups, expanding its synthetic utility.

-

Reduction to Disulfides: Treatment with reagents like sodium cyanoborohydride can reduce sulfonyl chlorides to the corresponding disulfides.[18] Benzylsulfonyl chlorides, in particular, have been shown to undergo this transformation.[18]

-

Reduction to Thiols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve complete reduction to the corresponding thiol.[19][20]

These reductive transformations provide access to a different class of sulfur compounds from the same starting material, highlighting its versatility.

Influence of the (3-Chlorophenyl)methyl Group

The (3-chlorophenyl)methyl substituent distinguishes this reagent from simple alkanesulfonyl chlorides (like methanesulfonyl chloride) and arenesulfonyl chlorides (like benzenesulfonyl chloride).

-

Electronic Effect: The phenyl ring is generally electron-withdrawing via induction, which can slightly increase the electrophilicity of the sulfur atom. The meta-positioned chlorine atom further enhances this inductive withdrawal.

-

Benzylic Reactivity: As previously noted, the benzylic position is activated towards nucleophilic substitution. Solvolysis studies on the parent phenylmethanesulfonyl chloride show that under neutral conditions, the reaction proceeds via a concerted S_N2 mechanism at the sulfur.[7] However, under basic conditions, an elimination-addition pathway involving an intermediate "sulfene" can become dominant.[7][21] This dual reactivity must be considered when designing experiments.

-

Steric Hindrance: The bulky (3-chlorophenyl)methyl group provides more steric hindrance around the sulfur atom compared to methanesulfonyl chloride, which may slightly decrease the reaction rate with sterically demanding nucleophiles.

Conclusion

This compound is a potent and versatile reagent whose reactivity is centered on the electrophilic sulfonyl chloride group. Its primary transformations involve nucleophilic substitution with amines and alcohols to generate high-value sulfonamides and sulfonate esters, respectively. Understanding the underlying mechanisms, the influence of the unique benzylic structure, and the potential for competing side reactions like hydrolysis is paramount for its effective use. By carefully controlling reaction parameters such as solvent, base, and temperature, researchers can harness the full synthetic potential of this compound for applications in drug discovery, agrochemicals, and materials science.

References

- Lalancette, J. M., & Brindle, J. R. (1976). REDUCTION OF SULFONYL CHLORIDES WITH SODIUM CYANOBOROHYDRIDE.

- Taylor & Francis Group. (1989). Reduction of Sulfonyl Chlorides to Thiols.

-

JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test . Journal of Visualized Experiments. [Link]

- Kice, J. L., & Morkved, E. H. (1963). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Journal of the American Chemical Society.

- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

-

LibreTexts Chemistry. (2021). Amines as Nucleophiles . Chemistry LibreTexts. [Link]

-

ResearchGate. Reduction of sulfonyl chlorides . ResearchGate. [Link]

-

King, J. F., & Lee, T. W. S. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides . Journal of the American Chemical Society. [Link]

-

King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH . Canadian Journal of Chemistry. [Link]

-

Organic Chemistry Portal. Reduction of Sulfonyl Chlorides . Organic Chemistry Portal. [Link]

- Google Patents. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

-

Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions . Journal of Organic Chemistry of the USSR. [Link]

-

Georganics. (2011). This compound Safety Data Sheet . Georganics. [Link]

-

Das, B. K., & Majumdar, K. C. (2018). Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. [Link]

-

Organic Process Research & Development. (2008). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides . ACS Publications. [Link]

-

Drabowicz, J., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides . Molecules. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters . Chemical Communications. [Link]

-

University of Calgary. Nucleophilic substitution of benzylic halides . University of Calgary Chemistry Department. [Link]

-

Organic Syntheses. methanesulfinyl chloride . Organic Syntheses. [Link]

-

Novatia, LLC. (2010). A Kinetic Study of Sulfonate Ester Formation . Novatia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis . PharmaCompass. [Link]

-

Periodic Chemistry. (2019). Sulfonate Esters . Periodic Chemistry. [Link]

-

Georganics. This compound . Georganics. [Link]

-

PubChemLite. This compound (C7H6Cl2O2S) . PubChemLite. [Link]

-

PubChemLite. (3-chlorophenyl)methanesulfonamide (C7H8ClNO2S) . PubChemLite. [Link]

-

Flowers, R. A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides . Molecules. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs . International Journal of Molecular Sciences. [Link]

-

Wikipedia. Methanesulfonyl chloride . Wikipedia. [Link]

-

ResearchGate. (2025). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid . ResearchGate. [Link]

-

Organic Syntheses. methanesulfonyl cyanide from methanesulfonyl chloride . Organic Syntheses. [Link]

-

Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides . YouTube. [Link]

-

LibreTexts Chemistry. (2019). Substitution of benzylic and allylic halides . Chemistry LibreTexts. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Journal of the American Chemical Society. [Link]

-

LibreTexts Chemistry. (2014). Converting an Alcohol to a Sulfonate Ester . Chemistry LibreTexts. [Link]

-

Wu, Y., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . Organic Letters. [Link]

-

G. S. S. S. N. K. R. M. De Silva, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . RSC Advances. [Link]

-

Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation . Study.com. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. PubChemLite - this compound (C7H6Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cbijournal.com [cbijournal.com]

- 10. nbinno.com [nbinno.com]

- 11. PubChemLite - (3-chlorophenyl)methanesulfonamide (C7H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 16. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 17. georganics.sk [georganics.sk]

- 18. tandfonline.com [tandfonline.com]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to (3-Chlorophenyl)methanesulfonyl chloride: From Procurement to Application

Introduction: The Critical Role of a Niche Reagent in Drug Discovery

(3-Chlorophenyl)methanesulfonyl chloride (CAS No. 24974-73-0) is a highly reactive organosulfur compound that serves as a crucial building block in modern medicinal chemistry. Its primary utility lies in its ability to introduce the (3-chlorophenyl)methylsulfonyl moiety into target molecules, a functional group that can significantly modulate a compound's biological activity, selectivity, and pharmacokinetic profile. The sulfonamide linkage, readily formed from sulfonyl chlorides, is a privileged scaffold found in a wide array of FDA-approved therapeutics, particularly in the development of kinase inhibitors for oncology.[1] The strategic placement of the chlorine atom on the phenyl ring further allows for fine-tuning of properties such as lipophilicity and metabolic stability, making it a valuable tool for drug design.[2][3]

However, the very reactivity that makes this compound valuable also makes it susceptible to degradation and impurity formation. For researchers and drug development professionals, sourcing this compound of appropriate and verifiable purity is not merely a matter of procurement but a critical first step that dictates the success, reproducibility, and safety of multi-stage synthetic campaigns. This guide provides an in-depth technical overview of the commercial landscape, purity considerations, and analytical validation strategies for this key reagent.

Section 1: The Commercial Landscape - A Comparative Overview of Suppliers

This compound is available from a range of specialized chemical suppliers who cater to the research and development sector. Offerings can vary significantly in terms of scale, from milligrams for initial screening to multi-kilogram batches for pilot-scale synthesis.[4] When selecting a supplier, researchers must consider not only the listed purity but also the availability of comprehensive analytical data and the supplier's quality management certifications (e.g., ISO 9001).

Below is a summary of representative commercial suppliers. Note that catalog offerings and purity grades are subject to change, and direct inquiry is always recommended.

| Supplier | Representative Purity Grade(s) Offered | CAS Number | Notes |

| Apollo Scientific (via CymitQuimica) | 95%[5] | 24974-73-0[5] | Offers various small-scale quantities suitable for laboratory use.[5] |

| Georganics | High Purity (SDS specifies 99%+)[4][6] | 24974-73-0[4] | Provides material in sizes from milligrams to multi-kilogram batches.[4] |